molecular formula C17H12ClN3O3S B2530468 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide CAS No. 953161-41-6

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2530468
CAS No.: 953161-41-6
M. Wt: 373.81
InChI Key: OURWEIMTIRMOLR-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6, a furan-2-ylmethyl group, and a 3-methylisoxazole-5-carboxamide moiety. Its molecular formula is C₁₈H₁₃ClN₄O₂S, with a calculated exact mass of 351.174 g/mol (ESI-MS found: 351.176 g/mol) . The compound was synthesized via a method analogous to the preparation of N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH), substituting isonicotinohydrazide with 2-amino-6-chlorobenzothiazole .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-7-14(24-20-10)16(22)21(9-12-3-2-6-23-12)17-19-13-5-4-11(18)8-15(13)25-17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURWEIMTIRMOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the formation of major products.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential cellular processes.

  • In Vitro Studies : Research demonstrated that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide were tested against various microbial strains using methods such as the turbidimetric method and agar diffusion assays .
  • Case Study : A study published in RSC Advances indicated that certain derivatives showed effective inhibition against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines.

  • Cell Line Studies : The Sulforhodamine B assay was utilized to assess the cytotoxicity of the compound against MCF7 (human breast adenocarcinoma) cell lines. Results indicated that certain derivatives exhibited significant anticancer activity, demonstrating their potential as therapeutic agents in oncology .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between the compound and specific cancer-related targets. These studies provide insights into how structural modifications can enhance efficacy against cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that allow for structural modifications aimed at improving biological activity.

  • Synthetic Pathways : Various synthetic routes have been explored to produce this compound and its analogs, focusing on optimizing yield and purity while maintaining biological activity .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for developing more potent derivatives. Modifications at specific positions on the isoxazole or benzothiazole rings can lead to enhanced antimicrobial or anticancer properties .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid heterocyclic architecture. Key comparisons with analogs include:

Table 1: Structural and Functional Group Comparison
Compound Name/Class Core Structure Substituents/Modifications Key Features
Target Compound Benzothiazole 6-Cl, furan-2-ylmethyl, 3-methylisoxazole Oxygen-rich (furan, isoxazole), Cl-substituent
LH () Benzothiazole 6-Cl, pyridin-2-yl, phenyl Nitrogen-rich (pyridine), aromatic phenyl
Thiazole Derivatives () Thiazole Phenyl, hydrazone, thiadiazole Sulfur-rich, diverse hydrazone linkages
1,3,4-Thiadiazoles () Thiadiazole Trichloroethyl, carboxamides High halogen content, carboxamide motifs
  • The chlorine atom at position 6 may increase electrophilicity, akin to trichloroethyl substituents in thiadiazole derivatives .

Physicochemical Properties

  • Solubility : The furan and isoxazole groups may improve aqueous solubility compared to LH’s pyridine and phenyl substituents, which are more lipophilic .
  • Stability : The chlorine atom and isoxazole ring likely enhance stability under acidic conditions, a trait shared with trichloroethyl-thiadiazoles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with activation of the isoxazole-5-carboxylic acid derivative (e.g., conversion to an acid chloride using thionyl chloride) followed by coupling with N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)amine under basic conditions (e.g., triethylamine in anhydrous THF or DCM). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yields the final product .
  • Key Data : Similar compounds (e.g., N-benzothiazolyl isoxazole carboxamides) report yields of 60–75% after optimization .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for the furan methylene (δ ~4.8–5.2 ppm), isoxazole methyl (δ ~2.3 ppm), and benzothiazole aromatic protons (δ ~7.5–8.2 ppm) are critical for confirming regiochemistry .
  • HPLC : Purity ≥95% is achieved using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]+ with <2 ppm error .

Q. What biological activities are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Structurally related benzothiazole-isoxazole hybrids exhibit:

  • Anticancer Activity : IC50 values of 1–10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via tubulin polymerization inhibition .
  • Antimicrobial Potential : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli by targeting bacterial topoisomerase IV .
    • Validation : Cross-testing with standard assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the benzothiazole and isoxazole moieties?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of the amine .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate carboxamide bond formation .
  • Temperature Control : Maintain 0–5°C during acid chloride generation to minimize side reactions .
    • Data : Pilot studies on similar systems show 20–30% yield improvements under optimized conditions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate anticancer activity using both cell viability (MTT) and apoptosis markers (Annexin V/PI flow cytometry) to confirm mechanism .
  • Strain-Specific Testing : For antimicrobial studies, include clinical isolates (e.g., methicillin-resistant S. aureus) to assess spectrum .
  • Dose-Response Curves : Generate IC50/MIC values in triplicate to reduce variability .

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to β-tubulin (PDB: 1SA0) or bacterial DNA gyrase (PDB: 2XCT). Focus on hydrogen bonds between the carboxamide group and Arg282/Asn46 residues .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability .
    • Case Study : Analogous compounds show ΔG binding energies of −9.5 to −11.2 kcal/mol, correlating with experimental IC50 values .

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